2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[6-(2,4-dichlorophenyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)8-9)13-3-1-2-10(17-13)6-7-16/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMYJXZUSXZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=C(C=C(C=C2)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
- Method: Suzuki-Miyaura cross-coupling between 3-bromopyrazolo[1,5-a]pyridine and arylboronic acids under Pd(PPh3)4 catalysis.
- Conditions: Heating at 130 °C in toluene with aqueous Na2CO3 as base.
- Relevance: This method can be adapted to install the 2,4-dichlorophenyl group at the pyridine ring before acetonitrile functionalization.
- Work-up: Extraction, drying, and chromatographic purification yield the aryl-substituted pyridine intermediate.
Nucleophilic Substitution and Condensation
- Example: Reaction of ethyl cyanoacetate derivatives with substituted pyridines or aryl halides under basic conditions to form the acetonitrile side chain.
- Solvents: Acetonitrile or dichloromethane are common solvents.
- Catalysts: Potassium carbonate or other bases facilitate nucleophilic attack.
- Purification: Recrystallization from mixed solvents such as ethyl acetate and tetrahydrofuran.
- Yields: Moderate to good (typically 70–90%) depending on substituents and reaction conditions.
Proposed Synthetic Scheme for this compound
Based on the above data and common synthetic practices, a plausible preparation method includes:
Step 1: Synthesis of 6-(2,4-Dichlorophenyl)pyridin-2-yl intermediate
- Palladium-catalyzed Suzuki coupling of 2,6-dibromopyridine with 2,4-dichlorophenylboronic acid.
- Purification via column chromatography.
Step 2: Introduction of Acetonitrile Group
- Reaction of the above intermediate with ethyl cyanoacetate or a related nitrile source under basic conditions (e.g., K2CO3) in acetonitrile solvent.
- Heating at 60–90 °C for 2–3 hours.
- Monitoring by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
- Extraction with ethyl acetate.
- Drying over anhydrous sodium sulfate.
- Concentration and recrystallization to obtain pure this compound.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting materials | 2,6-dibromopyridine, 2,4-dichlorophenylboronic acid, ethyl cyanoacetate | Commercially available or synthesized in-house |
| Catalysts | Pd(PPh3)4 (10 mol%) | For Suzuki coupling |
| Base | K2CO3 or Na2CO3 | For nucleophilic substitution |
| Solvent | Toluene (coupling), Acetonitrile (nitrile introduction) | Degassed solvents preferred |
| Temperature | 60–130 °C | Depending on step |
| Reaction time | 2–3 hours | Monitored by TLC |
| Work-up | Extraction with ethyl acetate, drying over Na2SO4 | Standard organic work-up |
| Purification | Column chromatography, recrystallization | To achieve high purity |
| Yield | 78–90% | Optimized conditions yield high purity product |
Analytical Characterization
- $$^{1}H$$ NMR: Characteristic singlet for methylene protons adjacent to nitrile at ~4.1 ppm.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of the target compound.
- IR Spectroscopy: Strong nitrile stretch around 2200–2250 cm$$^{-1}$$.
- Thin-Layer Chromatography: Used to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying the interactions of pyridine derivatives with biological systems.
Medicine: Investigating potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues with Chlorine Substituents
2-(2,4-Dichlorophenyl)acetonitrile (CAS 140-53-4)
- Similarity : 0.97 (structural similarity score) .
- Key Differences : Lacks the pyridine ring, featuring only a dichlorophenyl group directly attached to the acetonitrile.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS DTXSID60517245)
- Structure : Contains an imidazo[1,2-a]pyridine core with chlorine at the 6-position and a 4-chlorophenyl group at the 2-position .
- Key Differences : The imidazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The 4-chlorophenyl substituent (vs. 2,4-dichlorophenyl in the target) reduces steric hindrance and lipophilicity.
Pyridine-Based Analogues
2-(6-Chloropyridin-2-yl)acetonitrile (CAS 75279-60-6)
- Structure : Pyridine ring with chlorine at the 6-position and acetonitrile at the 2-position .
- Key Differences : Lacks the dichlorophenyl substituent, resulting in lower molecular weight (MW: 152.59 vs. ~277.1 for the target compound) and reduced hydrophobicity.
2-(4-Fluoropyridin-2-yl)acetonitrile (CAS 1000504-35-7)
Heterocyclic Derivatives with Functional Group Variations
2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile (CAS 338779-01-4)
- Structure : Features a pyridazine ring (two adjacent nitrogen atoms) with a hydroxy group at the 6-position .
- Key Differences: The hydroxy group introduces hydrogen-bond donor capability, improving aqueous solubility but reducing membrane permeability compared to the nitrile-containing target compound.
Piperidinyl Acetate Derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate)
Electronic and Physicochemical Properties
| Property | Target Compound | 2-(2,4-Dichlorophenyl)acetonitrile | 2-(6-Chloropyridin-2-yl)acetonitrile |
|---|---|---|---|
| Molecular Weight | ~277.1 | 201.0 | 152.6 |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 | ~1.5 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 |
Key Trends :
- Chlorine substituents increase lipophilicity (LogP) and molecular weight.
- The pyridine ring enhances aromatic interactions but may reduce solubility compared to simpler phenylacetonitriles.
Biological Activity
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure
The compound features a pyridine ring substituted with a dichlorophenyl group and an acetonitrile moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 µg/mL | 29 |
| Compound B | P. aeruginosa | 50 µg/mL | 24 |
| Compound C | K. pneumoniae | 45 µg/mL | 30 |
| This compound | TBD | TBD | TBD |
These results suggest that the compound may possess comparable efficacy to established antibiotics like ceftriaxone.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
Case Study: MCF-7 Cell Line
In a controlled experiment, the compound was found to induce significant cytotoxicity in MCF-7 cells with an IC50 value of approximately 225 µM. The treatment resulted in alterations in cell morphology and a notable increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction.
Table 2: Anticancer Efficacy Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 225 | Apoptosis induction |
| HCT-116 | TBD | TBD |
| HeLa | TBD | TBD |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
Table 3: Anti-inflammatory Effects
| Compound | Inhibition (%) IL-6 | Inhibition (%) TNF-α |
|---|---|---|
| Dexamethasone | 89 | 78 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances lipophilicity and binding affinity towards biological targets, while the acetonitrile group may facilitate interactions with specific receptors or enzymes involved in disease pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(6-(2,4-dichlorophenyl)pyridin-2-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyridine derivatives and dichlorophenyl precursors. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile (a structural analogue) has been used as a key precursor in heterocyclic synthesis, with optimized conditions including refluxing in ethanol or acetonitrile under nitrogen, followed by purification via column chromatography . Yield optimization may require adjusting stoichiometric ratios of reactants (e.g., aldehydes and amines) and monitoring reaction progress using TLC or HPLC.
Q. How can the molecular structure and bonding configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous acetonitrile derivatives (e.g., Pd(II) complexes) have been characterized using SC-XRD at 100 K, revealing bond angles (e.g., C–C = 0.015 Å) and torsion angles (e.g., Pd1–P1–O6–C7 = 102.4°) . Complementary techniques include NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For ambiguous cases, DFT calculations can validate experimental data .
Q. What analytical techniques are recommended for detecting trace impurities or by-products in synthesized batches?
- Methodological Answer : Use hyphenated techniques such as GC-MS or LC-QTOF-MS to identify low-abundance impurities. For halogenated by-products (common in dichlorophenyl systems), ICP-MS can quantify residual chlorine content. Purity thresholds (>95%) are typically assessed via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d,p) calculations, can model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. For example, DFT has been applied to aminoimidazodipyridines to explain regioselectivity in cyclization reactions . Solvent effects (e.g., acetonitrile dielectric constant) should be incorporated via polarizable continuum models (PCM).
Q. What experimental strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)? **
- Methodological Answer : Discrepancies often arise from solvent effects, concentration, or dynamic processes (e.g., tautomerism). Standardize conditions: Use deuterated solvents (CDCl₃ or DMSO-d₆) and control temperature (e.g., 298 K). For ambiguous ¹H NMR peaks, employ 2D techniques (COSY, NOESY) or variable-temperature NMR to detect exchange broadening . Cross-validate with computational NMR shifts from DFT-optimized structures .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed systematically?
- Phase 1 : Determine physicochemical properties (logP, water solubility) via shake-flask methods or EPI Suite predictions.
- Phase 2 : Conduct biodegradation assays (OECD 301F) and bioaccumulation studies (e.g., using Daphnia magna).
- Phase 3 : Model compartmental distribution (air, water, soil) using fugacity-based tools (EQC model). Toxicity endpoints (e.g., LC50) require standardized OECD 203/207 tests .
Q. What mechanistic insights can be gained from studying its coordination chemistry with transition metals?
- Methodological Answer : The nitrile group can act as a ligand for metals like Pd(II) or Cu(II). For example, (acetonitrile-κN)chlorido-Pt(II) complexes have been structurally characterized to reveal distorted square-planar geometries . Spectroscopic titration (UV-vis, EPR) and Job’s plot analysis quantify binding stoichiometry. Thermodynamic parameters (ΔH, ΔS) are derived from van’t Hoff plots of temperature-dependent stability constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
